molecular formula C11H9N3 B8553317 4-(1-Imidazolylmethyl)benzonitrile

4-(1-Imidazolylmethyl)benzonitrile

Cat. No. B8553317
M. Wt: 183.21 g/mol
InChI Key: ICGOVDHTTBNXJI-UHFFFAOYSA-N
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Description

4-(1-Imidazolylmethyl)benzonitrile is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Imidazolylmethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Imidazolylmethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1-Imidazolylmethyl)benzonitrile

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

4-(1H-imidazol-2-ylmethyl)benzonitrile

InChI

InChI=1S/C11H9N3/c12-8-10-3-1-9(2-4-10)7-11-13-5-6-14-11/h1-6H,7H2,(H,13,14)

InChI Key

ICGOVDHTTBNXJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CN2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under cooling, 23.15 g of imidazole in 250 ml of N,N-dimethylformamide is combined in portions with 14.8 g of sodium hydride, 60% in oil, and stirred for 1.5 hours at 25° up to the end of hydrogen release. In two portions, 50 g of 4-(bromomethyl)benzonitrile is added under ice cooling to this solution and the mixture is agitated for 1.5 hours at 25° . For processing, 100 ml of water is added under ice cooling, the mixture is agitated for 0.25 hour, poured into 1.5 1 of ethyl acetate, washed neutral with water, washed twice with sodium chloride and water, dried over sodium sulfate, concentrated to dryness under vacuum, and crystallized from acetone/diethyl ether, thus obtaining 33.6 g of 4-[1-(imidazolyl)methyl]benzonitrile as colorless crystals, mp 102°.
Quantity
23.15 g
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reactant
Reaction Step One
Quantity
14.8 g
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reactant
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0 (± 1) mol
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reactant
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50 g
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reactant
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250 mL
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0 (± 1) mol
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100 mL
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Synthesis routes and methods II

Procedure details

To 48.0 L of acetone under nitrogen is added 4.326 Kg of potassium carbonate, 0.26 Kg of potassium iodide, 3.2 Kg of imidazole and 4.745 Kg of alpha-chloro-4-tolunitrile. The mixture is stirred at 45° under nitrogen for 26 hours. The reaction is cooled, filtered and the solvent is evaporated at reduced pressure. The residue is redissolved in 40 L of methylene chloride, washed with 40 L of water and twice with 10 L of water. The organic phase is dried over magnesium sulfate and evaporated to yield the crude product which is stirred with 6.4 L of ether for 2 hours. The solid is filtered, washed with 9 L of ether and dried at 40° and 20 mm Hg for 17 hours to yield 4-(1-imidazolylmethyl)-benzonitrile, the compound of Example 1.
Name
Quantity
6.4 L
Type
solvent
Reaction Step One
Quantity
4.326 kg
Type
reactant
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Quantity
0.26 kg
Type
reactant
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3.2 kg
Type
reactant
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Quantity
4.745 kg
Type
reactant
Reaction Step Two
Quantity
48 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of alpha-bromo-4-toluonitrile (86.6 g) in dichloromethane (1000 mL) is mixed with imidazole (68.0 g). The mixture is stirred at ambient temperature for 15 hours and then diluted with water (1000 mL). Any undissolved solid is removed by filtration and the separated organic solution is then repeatedly washed with water (5×200 mL) to remove excess imidazole, and then dried (MgSO4). The crude product obtained upon evaporation of the solvent can be purified by trituration with cold diethyl ether (200 mL) to obtain 4-(1-imidazolylmethyl)-benzonitrile, m.p. 99°-101°; HCl salt, m.p. 142°-144°.
Quantity
86.6 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
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Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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